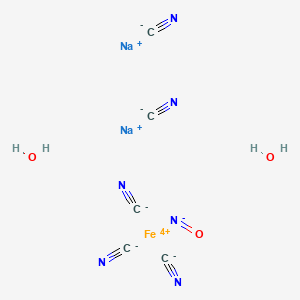

Sodium nitroprusside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium nitroprusside, also known as this compound dihydrate, is a chemical compound with the formula Na₂[Fe(CN)₅NO]·2H₂O. It is a deep red, odorless crystalline solid that is highly soluble in water. This compound is widely recognized for its role as a vasodilator in medical applications, where it helps to lower blood pressure by releasing nitric oxide (NO) into the bloodstream .

Méthodes De Préparation

Sodium nitroprusside can be synthesized through several methods. One common laboratory method involves the reaction of potassium ferrocyanide with sodium nitrite and sulfuric acid, followed by the addition of copper sulfate and sodium bicarbonate . The industrial production typically involves similar steps but on a larger scale, ensuring the purity and consistency required for medical and research applications .

Analyse Des Réactions Chimiques

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.

Substitution Reactions: The compound can undergo substitution reactions where the nitrosyl group (NO) or cyanide groups (CN) are replaced by other ligands.

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and other transition metal salts. The major products formed depend on the specific reaction conditions but often include various iron complexes and cyanide derivatives .

Applications De Recherche Scientifique

Sodium nitroprusside has a wide range of applications in scientific research:

Chemistry: It is used as a reagent to produce nitric oxide radicals via UV radiation-induced photolysis.

Biology: The compound is used in studies involving nitric oxide signaling pathways, which are crucial for understanding various physiological processes.

Industry: It is used in the Phenate Method for the quantitative measurement of ammonia in water samples.

Mécanisme D'action

The primary mechanism of action of sodium nitroferricyanide, dihydrate involves the release of nitric oxide (NO) upon decomposition. This NO activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in blood pressure . Additionally, NO can inhibit platelet aggregation and modulate various cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Sodium nitroprusside is often compared with other nitric oxide donors and cyanide-containing compounds. Some similar compounds include:

This compound: Similar in structure and function, but without the dihydrate form.

Potassium ferrocyanide: Used in similar chemical reactions but does not release nitric oxide.

Sodium cyanide: A simpler cyanide compound used in various industrial processes but lacks the vasodilatory properties of sodium nitroferricyanide.

The uniqueness of sodium nitroferricyanide, dihydrate lies in its ability to release nitric oxide efficiently, making it highly valuable in both medical and research settings .

Propriétés

Formule moléculaire |

C5H4FeN6Na2O3 |

|---|---|

Poids moléculaire |

297.95 g/mol |

Nom IUPAC |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |

Clé InChI |

XRKMNJXYOFSTBE-UHFFFAOYSA-N |

SMILES canonique |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)

![6-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazol-4-amine](/img/structure/B8766336.png)

![Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester](/img/structure/B8766341.png)

![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)

![2-Chloro-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B8766369.png)

![N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide](/img/structure/B8766420.png)